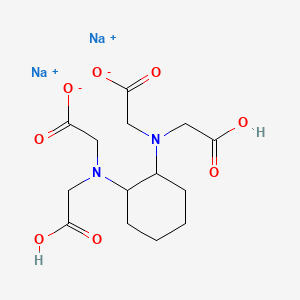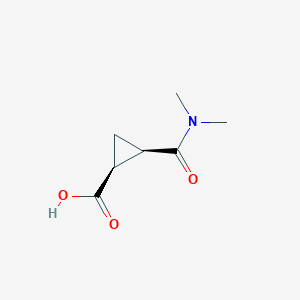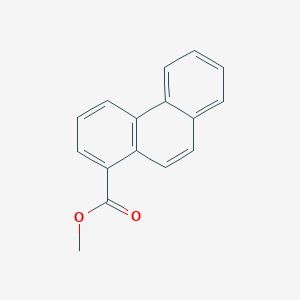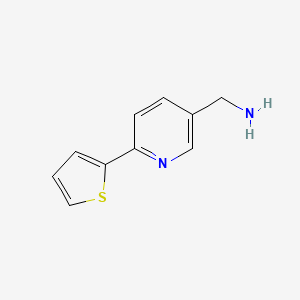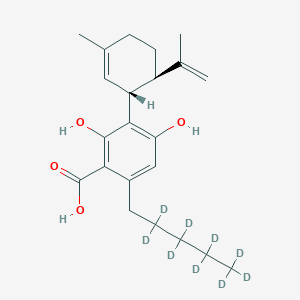
Cannabidiolic Acid D9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cannabidiolic Acid D9 is a naturally occurring compound found in the cannabis plant. It is the acidic precursor to cannabidiol, a well-known non-psychoactive cannabinoid. This compound is gaining attention for its potential therapeutic benefits, including anti-inflammatory, anti-nausea, and anti-cancer properties .
準備方法
Synthetic Routes and Reaction Conditions
Cannabidiolic Acid D9 can be synthesized through the decarboxylation of cannabidiolic acid. This process involves heating cannabidiolic acid to temperatures between 110°C and 130°C for 5 to 60 minutes . The decarboxylation process removes a carboxyl group, converting cannabidiolic acid into cannabidiol .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of cannabidiolic acid from cannabis plants, followed by decarboxylation. The extraction process often uses solvents like ethanol or supercritical carbon dioxide to isolate cannabidiolic acid from the plant material .
化学反応の分析
Types of Reactions
Cannabidiolic Acid D9 undergoes several types of chemical reactions, including:
Decarboxylation: Converts cannabidiolic acid into cannabidiol by removing a carboxyl group.
Oxidation: This compound can be oxidized to form various oxidative products.
Isomerization: Under certain conditions, this compound can isomerize into other cannabinoids.
Common Reagents and Conditions
Heat: Used in decarboxylation reactions to convert cannabidiolic acid into cannabidiol.
Oxidizing Agents: Used in oxidation reactions to produce oxidative products.
Major Products Formed
Cannabidiol: The primary product formed from the decarboxylation of this compound.
Oxidative Products: Various oxidative products can be formed through oxidation reactions.
科学的研究の応用
Cannabidiolic Acid D9 has a wide range of scientific research applications:
作用機序
Cannabidiolic Acid D9 exerts its effects through multiple molecular targets and pathways:
Serotonin Receptors: Binds to 5-HT1a receptors, producing antiemetic effects.
Cyclooxygenase-2 (COX-2): Acts as a selective inhibitor of the pro-inflammatory enzyme COX-2.
Transient Receptor Potential (TRP) Channels: Interacts with TRP channels, contributing to its anti-inflammatory effects.
類似化合物との比較
Cannabidiolic Acid D9 is similar to other cannabinoids but has unique properties:
Cannabidiolic Acid: The acidic precursor to cannabidiol, similar in structure but different in its effects.
Tetrahydrocannabinolic Acid: Another acidic cannabinoid precursor, but it converts to the psychoactive tetrahydrocannabinol.
Cannabigerolic Acid: The parent cannabinoid from which this compound is derived.
This compound stands out due to its non-psychoactive nature and potential therapeutic benefits, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H30O4 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)benzoic acid |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-15-12-18(23)20(21(24)19(15)22(25)26)17-11-14(4)9-10-16(17)13(2)3/h11-12,16-17,23-24H,2,5-10H2,1,3-4H3,(H,25,26)/t16-,17+/m0/s1/i1D3,5D2,6D2,7D2 |
InChIキー |
WVOLTBSCXRRQFR-KJCIOKHYSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


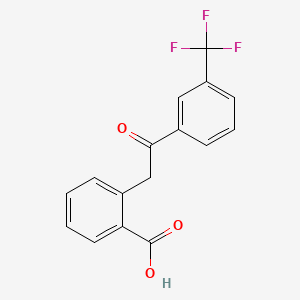
![(1S,2R,4S,5R,6S)-3,8-Dioxatricyclo[3.2.1.02,4]octane-6-carboxylic Acid Ethyl Ester](/img/structure/B13422190.png)

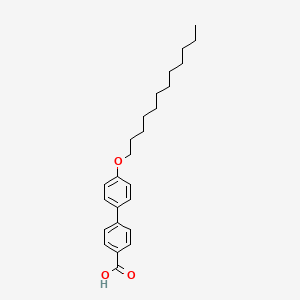
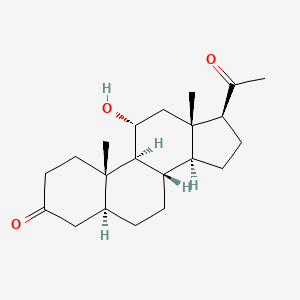
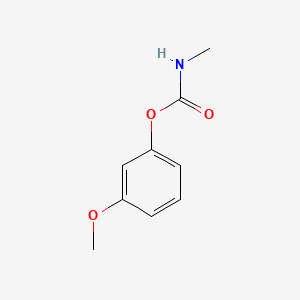
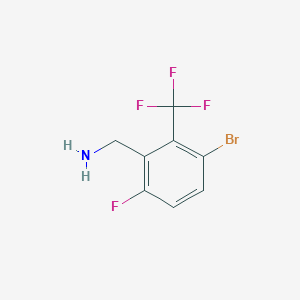
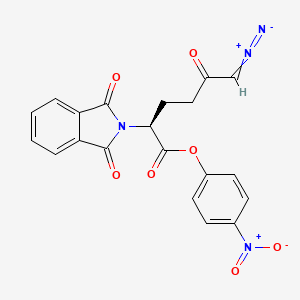
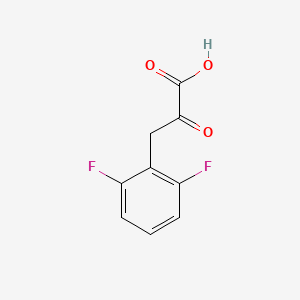
![[4-Fluoro-2-iodo-6-(trifluoromethyl)phenyl]methanol](/img/structure/B13422223.png)
